4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
The compound is a benzamide derivative with a cyano group and a benzothiazole moiety. Benzamides are a class of compounds that have been widely used in medical, industrial, biological, and potential drug industries . The benzothiazole moiety is a heterocyclic compound that is part of many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the cyano group might increase its polarity .Scientific Research Applications
Anticancer Activity
- Some derivatives of benzothiazoles, including compounds related to 4-cyano-N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have shown promising in-vitro anticancer activity. These compounds exhibited remarkable activity against various human cancer cell lines, highlighting their potential in cancer treatment research (Waghmare et al., 2013).
Antimicrobial Properties
- Benzothiazole derivatives, including those similar to 4-cyano-N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have been found to be effective as antimicrobial agents. These compounds have been utilized in the synthesis of various derivatives with potent antimicrobial activity (Abbas et al., 2014).
Chemosensors for Anions
- Certain benzothiazole derivatives have been developed as chemosensors for cyanide anions. These compounds can undergo specific reactions with cyanide ions, leading to observable color changes or fluorescence quenching, which is a crucial aspect in the development of sensory materials (Wang et al., 2015).
Synthesis of Heterocycles
- The synthesis of various heterocyclic compounds using benzothiazole derivatives has been explored extensively. These compounds serve as key intermediates in the synthesis of complex molecules, which are useful in various areas of chemical research and drug development (Baheti et al., 2002).
Pharmacological Screening
- Benzothiazole derivatives have been subjected to pharmacological screening, demonstrating their potential in drug discovery and development. This research contributes to understanding the biological activities and therapeutic applications of these compounds (Chidrawar et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-cyano-N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-4-9-23-15-10-16(25-2)17(26-3)11-18(15)27-20(23)22-19(24)14-7-5-13(12-21)6-8-14/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVCGSIDZJTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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